
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with notable biological activities. Its unique structure, characterized by the presence of cyclopropyl, pyridine, and pyrazole moieties, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structure and Properties
The compound has a molecular formula of C19H24N6O2 and a molecular weight of 400.5 g/mol. The structural features include:
- Cyclopropyl group : Enhances lipophilicity and potential receptor interactions.
- Pyridine ring : Known to modulate various biological pathways.
- Pyrazole moiety : Associated with diverse pharmacological effects.
These structural elements contribute to its solubility and biological interactions, making it suitable for further studies in drug development.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds possess antimicrobial properties. The presence of the pyridine and pyrazole rings enhances their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Anticancer Properties
The compound has demonstrated anticancer activity in various cell lines. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer progression. For instance, structural analogs have been reported to inhibit pathways crucial for tumor growth and metastasis .
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant for treating chronic inflammatory conditions.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with various receptors, including muscarinic acetylcholine receptors, which are implicated in neurodegenerative diseases .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory activities.
- Signal Transduction Modulation : The presence of the pyrazole ring suggests potential modulation of signaling pathways critical for cellular responses.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Study 1: Anticancer Activity
A study evaluated the efficacy of related pyrazole derivatives against breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The compounds were found to target specific oncogenic pathways, providing insights into their potential as therapeutic agents .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited substantial antibacterial activity, highlighting their potential as novel antibiotics.
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by:
- Cyclopropyl Group : Enhances lipophilicity and biological activity.
- Pyridine Ring : Known for its role in enhancing pharmacological properties.
- Pyrazole Moieties : Associated with various biological activities, including anti-inflammatory and anticancer effects.
Molecular Formula
C19H24N6O2
Molecular Weight
400.5 g mol
Medicinal Chemistry
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Enzyme Inhibition
The compound's design allows it to interact with various biological targets, including:
- Protein Kinases : Potential inhibitors of pathways involved in cancer progression.
- Phosphodiesterases : May influence signaling pathways relevant to inflammation and cancer.
Structure–Activity Relationship Studies
The structure–activity relationship (SAR) studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For example, the presence of specific substituents on the pyrazole ring significantly influences binding affinity and potency against targeted enzymes .
Case Study: Binding Affinity
In a study examining the binding affinity of various pyrazole derivatives, it was found that modifications at the 4-position of the pyrazole ring enhanced interactions with target proteins, leading to improved inhibitory activity .
Drug Development
The compound's unique structural features make it a candidate for further development into pharmaceuticals. Its potential applications include:
- Antitumor Agents : Targeting specific cancer cell lines.
- Anti-inflammatory Drugs : Modulating immune responses through enzyme inhibition.
Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl, pyridine, pyrazole | Anticancer, enzyme inhibition |
Sulfanilamide | Sulfonamide group | Antibacterial |
Pyrazolo[3,4-b]quinolin | Pyrazole fused with quinoline | Anticancer |
5-Methylpyrazole | Simple pyrazole derivative | Antifungal |
Summary of Pharmacological Properties
Property | Value/Description |
---|---|
Solubility | Good aqueous solubility |
Plasma Protein Binding | Medium to high |
Clearance | Medium to high clearance in liver microsomes |
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-24-12-14(19(23-24)27-2)18(26)21-9-10-25-17(13-6-7-13)11-16(22-25)15-5-3-4-8-20-15/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYOPALNWUGJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.